diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with diethyl oxalate . The reaction typically yields the desired compound with a yield of approximately 70% .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dioxo-cyclopentane-1,3-dicarboxylic acid dimethyl ester: Similar in structure but with methyl ester groups instead of ethyl.
Cyclopentane-1,3-dicarboxylic acid: Lacks the dioxo groups and ester functionalities.
Properties
CAS No. |
10088-87-6 |
---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
PTZPVYPRNQVKGV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CC(C(=O)C1=O)C(=O)OCC |
Key on ui other cas no. |
10088-87-6 |
Origin of Product |
United States |
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